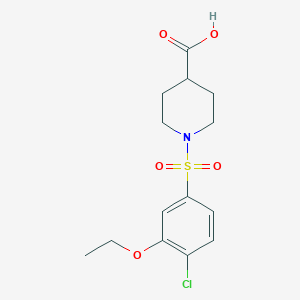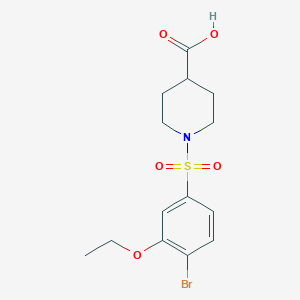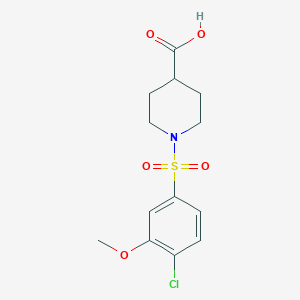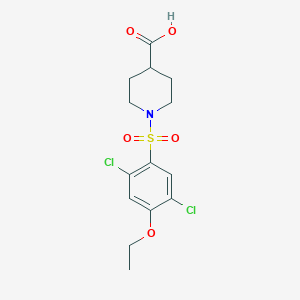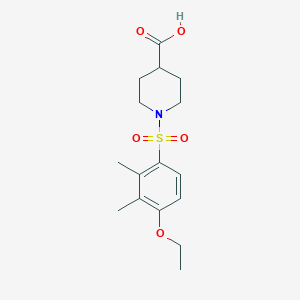![molecular formula C15H21BrN2O4S B513107 1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-61-6](/img/structure/B513107.png)
1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions . The Hirshfeld surface intermolecular interactions are studied using the crystal structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen
Structural and Synthetic Approaches
The synthesis and structural elucidation of compounds related to piperazine derivatives, including those with bromo, propoxy, and benzenesulfonyl groups, have been the subject of scientific investigations. For instance, studies on piperazine-based structures reveal extensive intermolecular hydrogen bonding patterns, contributing to their stability and potential for further chemical modifications (Zhenhua Li & K. Su, 2007). Another research outlines the synthesis of piperazine-1,4-diium derivatives, emphasizing the three-dimensional network formed through hydrogen bonds, showcasing the structural versatility of piperazine compounds (K. Su & Zhenhua Li, 2007).
Material Science Applications
In material science, propargyl ether-containing phosphinated benzoxazine, synthesized from related compounds, demonstrates high thermal properties and low dielectric constants. This suggests potential applications in crafting advanced epoxy thermosets with improved thermal stability and electrical properties (C. Lin et al., 2014).
Biological Activity
Research into piperazine derivatives for potential analgesic and anti-inflammatory activities has been explored, with some compounds showing higher effectiveness than standard treatments. This indicates the promise of piperazine structures in developing new therapeutic agents (E. Palaska et al., 1993).
Chemical Synthesis and Modifications
Synthetic methodologies for creating complex piperazine-based molecules through various chemical reactions have been developed. For example, the synthesis of 1,4-bis(3'-bromopropionyl) piperazine-2,3-14C highlights the versatility and reactivity of piperazine compounds, offering pathways for generating labeled compounds for scientific studies (A. Kagemoto et al., 1973).
Advanced Synthetic Techniques
Advancements in synthetic techniques, such as visible-light-driven carboxylic amine protocols (CLAP), have been applied to synthesize substituted piperazines, showcasing the efficiency of modern synthetic methods in creating piperazine scaffolds under both batch and flow conditions (Robin Gueret et al., 2020).
Eigenschaften
IUPAC Name |
1-[4-(4-bromo-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAXXZBWXYPQCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
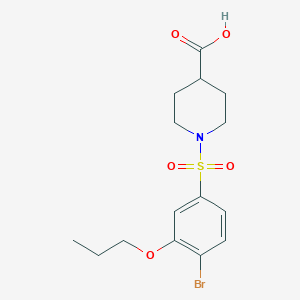
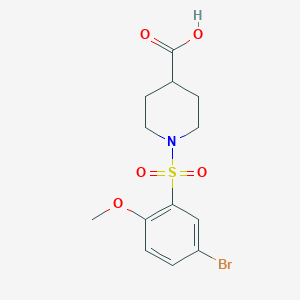
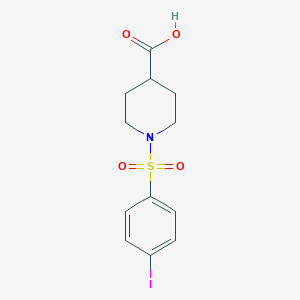
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)
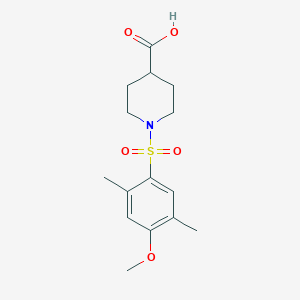

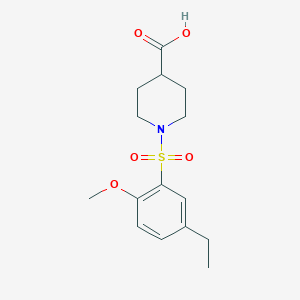
![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)
![1-[(4-Propoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513039.png)
